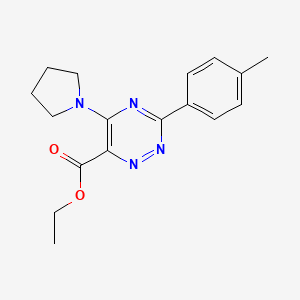

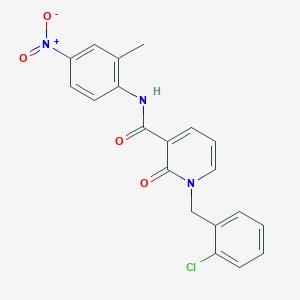

![molecular formula C20H18ClN3O4 B2528982 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851408-11-2](/img/structure/B2528982.png)

4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

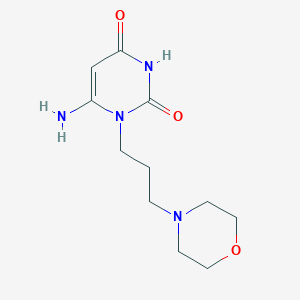

The compound “4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic molecule that contains a quinoline moiety . Quinolines are a group of compounds that have been found to have valuable biological and pharmaceutical properties . They are often used in drug research and development .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Quinolines can participate in a variety of reactions, including those involving their nitrogen atom or the carbon atoms in their ring structure .Wissenschaftliche Forschungsanwendungen

Oxidation Reactions

- Oxidation of Quinolones: Quinolone derivatives, including compounds structurally similar to 4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, show interesting chemical reactivity when oxidized with peracids, forming nitroxide radicals while maintaining their 4-pyridone ring. This demonstrates their potential in chemical synthesis and reactivity studies (Staško et al., 2014).

Corrosion Inhibition

- Inhibition Efficiencies of Quinoxalines: Quinoxalines, closely related to quinolone compounds, have been studied for their potential as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations reveal insights into the molecular structures contributing to this inhibition efficiency (Zarrouk et al., 2014).

Crystal Engineering

- Hydrogen and Halogen Bonds in Crystal Formation: Studies on crystals involving 4-nitrobenzamide, a compound similar in structure to this compound, show how molecular tapes mediated via hydrogen and halogen bonds can be used for crystal engineering. This has implications in the field of material sciences and crystallography (Saha et al., 2005).

Reductive Chemistry

- Hypoxia-Selective Cytotoxins: Research on related compounds like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlights the selective toxicity for hypoxic cells, which is crucial in the development of targeted cancer therapies. These compounds undergo oxygen-inhibited enzymatic reduction, making them potential candidates for hypoxia-selective cytotoxins (Palmer et al., 1995).

Wirkmechanismus

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many quinoline derivatives have been found to have biological activity, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11-3-4-13-9-15(20(26)23-18(13)12(11)2)7-8-22-19(25)14-5-6-16(21)17(10-14)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUHEKULTLYTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)